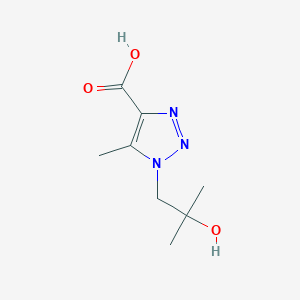

1-(2-hydroxy-2-methylpropyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid

Description

1-(2-Hydroxy-2-methylpropyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid is a triazole derivative characterized by a branched hydroxyalkyl substituent at the N1 position and a methyl group at the C5 position. The 2-hydroxy-2-methylpropyl substituent introduces steric bulk and polarity, which may influence its physicochemical properties and biological interactions compared to aryl or heteroaryl-substituted analogs.

Properties

Molecular Formula |

C8H13N3O3 |

|---|---|

Molecular Weight |

199.21 g/mol |

IUPAC Name |

1-(2-hydroxy-2-methylpropyl)-5-methyltriazole-4-carboxylic acid |

InChI |

InChI=1S/C8H13N3O3/c1-5-6(7(12)13)9-10-11(5)4-8(2,3)14/h14H,4H2,1-3H3,(H,12,13) |

InChI Key |

PDDPEYHFGPJTQZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N=NN1CC(C)(C)O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-hydroxy-2-methylpropyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of an azide with an alkyne in the presence of a copper catalyst can lead to the formation of the triazole ring. The hydroxy and methyl groups can be introduced through subsequent functionalization steps.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-hydroxy-2-methylpropyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The methyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Substitution reactions can be carried out using various nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carboxylic acid group can produce an alcohol.

Scientific Research Applications

1-(2-hydroxy-2-methylpropyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.

Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2-hydroxy-2-methylpropyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxy and carboxylic acid groups can form hydrogen bonds with target molecules, while the triazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The substituent at the N1 position plays a critical role in determining solubility, stability, and bioactivity. Key comparisons include:

Key Observations :

- Halogenated Derivatives (e.g., 4-bromobenzyl): Exhibit lower solubility but enhanced stability, making them suitable for storage and organic synthesis .

- Hydroxyalkyl Derivatives (Target Compound): High polarity due to the hydroxyl group improves aqueous solubility but may reduce membrane permeability.

Key Observations :

Biological Activity

1-(2-Hydroxy-2-methylpropyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid is a compound belonging to the class of 1,2,3-triazoles, which are known for their diverse biological activities. This article explores its biological activity, including its potential as an anticancer agent, antifungal properties, and its interactions with various biological targets.

Chemical Structure and Properties

The compound features a triazole ring with a carboxylic acid functional group, which is crucial for its biological activity. The presence of the hydroxymethyl group enhances its solubility and bioavailability. The molecular formula is with a molecular weight of approximately 200.20 g/mol.

Anticancer Properties

Recent studies have highlighted the potential of this compound as an anticancer agent. The triazole scaffold is recognized for its ability to inhibit various cancer cell lines due to its interaction with enzymes involved in cancer proliferation.

Case Study:

A study investigated the effect of this compound on lung and breast cancer cell lines. The results indicated that the compound exhibited significant cytotoxicity against these cell lines with IC50 values in the micromolar range. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways and inhibition of cell cycle progression at the G2/M phase .

Antifungal Activity

The compound also demonstrates antifungal properties, particularly against strains of Candida and Aspergillus species. The carboxylic acid moiety is believed to enhance membrane permeability, allowing for increased uptake into fungal cells.

Research Findings:

In vitro assays showed that this compound inhibited fungal growth at concentrations lower than those required for many conventional antifungal agents. This suggests a promising role in treating fungal infections resistant to standard therapies .

The biological activity of this compound can be explained by its ability to form non-covalent interactions such as hydrogen bonds and Van der Waals forces with target proteins. This interaction profile is essential for modulating enzyme activities and receptor binding.

Pharmacokinetics

The pharmacokinetic profile indicates that the compound has favorable absorption characteristics due to its hydrophilic nature imparted by the hydroxymethyl group. Studies suggest a moderate half-life with renal excretion being the primary elimination pathway.

Safety and Toxicity

Preliminary toxicity assessments indicate that this compound has low acute toxicity levels. Its pKa value ranges between 7.65 and 8.08, suggesting minimal acidic effects on biological fluids, thus reducing the risk of drug-induced liver injury .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.